molecular formula C16H15ClN2O2 B026022 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride CAS No. 105523-24-8

6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride

Cat. No. B026022
M. Wt: 302.75 g/mol
InChI Key: KLDNVNXYVILYFF-UHFFFAOYSA-N
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Patent
US04778817

Procedure details

3.31 g (11.8 mmol) of methyl 6-(5-methyl-1-imidazolyl)methyl-2-naphthoate in 40 ml of 2N HCl are heated under reflux for three hours, and active charcoal is added and the mixture is filtered hot. The hydrochloride of the acid crystallizes out on cooling. 3.03 g (85%) of 6-(5-methyl-1-imidazolyl)methyl-2-naphthoic acid hydrochloride are obtained after filtration with suction, washing with acetone and drying. Melting point: 289°-290° C.
Name
methyl 6-(5-methyl-1-imidazolyl)methyl-2-naphthoate
Quantity
3.31 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([C:18]([O:20]C)=[O:19])[CH:12]=[CH:11]3)[CH:5]=[N:4][CH:3]=1.C.[ClH:23]>>[ClH:23].[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([C:18]([OH:20])=[O:19])[CH:12]=[CH:11]3)[CH:5]=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
methyl 6-(5-methyl-1-imidazolyl)methyl-2-naphthoate
Quantity
3.31 g
Type
reactant
Smiles
CC1=CN=CN1CC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
The hydrochloride of the acid crystallizes out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=CN=CN1CC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.